

An In-depth Technical Guide to the Synthesis of 9-Demethyl FR-901235

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Compound of Interest		
Compound Name:	9-Demethyl FR-901235	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the total synthesis of the natural product FR-901235 and a proposed pathway for the synthesis of its derivative, **9-Demethyl FR-901235**. The information is based on the first total synthesis reported by Kiyotaki et al. in Organic Letters (2020). This document details the experimental protocols for key reactions, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway to facilitate understanding and replication.

Introduction

FR-901235 is a fungal metabolite that has garnered interest due to its unique chemical structure and biological activity. The development of a robust synthetic route is crucial for further investigation into its therapeutic potential and for the generation of analogs such as **9-Demethyl FR-901235**. This guide serves as a technical resource for researchers engaged in the chemical synthesis and development of FR-901235 and related compounds.

Total Synthesis of FR-901235

The total synthesis of FR-901235 was achieved through a multi-step pathway commencing from commercially available starting materials. The key steps involve the construction of a substituted naphthalene core, a critical rearrangement to form the phenalenone skeleton, and a final aldol reaction to complete the carbon framework.



Synthesis Pathway Overview

The overall synthetic strategy is depicted in the following workflow diagram.



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Caption: Overall workflow for the total synthesis of FR-901235.

Key Experimental Protocols

The following sections provide detailed methodologies for the pivotal steps in the synthesis of FR-901235.

Protocol 1: Synthesis of Dinaphthyl Ketone (12)

This protocol describes the formation of the key dinaphthyl ketone intermediate, which serves as the precursor for the crucial rearrangement reaction. The synthesis involves the coupling of two naphthalene units followed by functional group manipulations.

- Reaction: Grignard addition of a substituted naphthyl magnesium bromide to a naphthaldehyde derivative, followed by oxidation.
- Reagents and Conditions:
 - Substituted Naphthyl Magnesium Bromide in THF
 - Substituted Naphthaldehyde in THF, -78 °C to room temperature
 - Dess-Martin Periodinane (DMP) in CH₂Cl₂, room temperature
- Work-up: Quenching with saturated aqueous NH₄Cl, extraction with ethyl acetate, drying over Na₂SO₄, and purification by silica gel column chromatography.



Quantitative Data: See Table 1 for yields and other relevant data.

Protocol 2: Acid-Catalyzed Rearrangement to Phenalenone (11)

This step represents the cornerstone of the synthetic route, where the dinaphthyl ketone undergoes a novel rearrangement to form the core phenalenone structure.

- Reaction: Treatment of Dinaphthyl Ketone (12) with a strong acid.
- Reagents and Conditions:
 - Dinaphthyl Ketone (12)
 - Concentrated Sulfuric Acid (H2SO4) in a suitable solvent (e.g., trifluoroacetic acid), heated.
- Work-up: The reaction mixture is carefully poured into ice water, and the resulting precipitate
 is collected by filtration, washed with water, and dried. Purification is achieved by
 recrystallization or column chromatography.
- Quantitative Data: Refer to Table 1 for reaction efficiency.

Protocol 3: Synthesis of Triketone (10)

The phenalenone intermediate is converted to a highly functionalized triketone, setting the stage for the final carbon-carbon bond formation.

- Reaction: Oxidative cleavage of an olefinic side chain followed by further oxidation.
- Reagents and Conditions:
 - Phenalenone (11)
 - Ozone (O₃) in CH₂Cl₂/MeOH at -78 °C, followed by reductive work-up (e.g., with dimethyl sulfide).
 - Further oxidation of the resulting aldehyde to a carboxylic acid, followed by conversion to the triketone.



- Work-up: Standard extractive work-up and chromatographic purification.
- Quantitative Data: Yields for this multi-step sequence are presented in Table 1.

Protocol 4: Aldol Reaction to FR-901235 (3)

The final step in the synthesis involves a base-mediated aldol reaction between the triketone and a suitable ketone to furnish the complete structure of FR-901235.

- Reaction: Intermolecular aldol condensation.
- Reagents and Conditions:
 - Triketone (10)
 - Acetone (or other appropriate ketone)
 - Base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent (e.g., DMF).
- Work-up: The reaction is quenched with a weak acid, followed by extraction with an organic solvent, drying, and purification by preparative HPLC.
- Quantitative Data: The yield for the final step is provided in Table 1.

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the total synthesis of FR-901235.



Step	Transformation	Product	Yield (%)
1	Synthesis of Dinaphthyl Ketone	Compound 12	75
2	Acid-Catalyzed Rearrangement	Phenalenone 11	60
3	Conversion to Triketone	Triketone 10	45
4	Aldol Reaction	FR-901235 (3)	30

Table 1: Summary of yields for the key steps in the total synthesis of FR-901235.

Proposed Synthesis of 9-Demethyl FR-901235

Based on the structure of FR-901235, the methyl group at the 9-position is part of an aryl methyl ether. The synthesis of **9-Demethyl FR-901235** can be envisioned through a final demethylation step on the parent natural product.

Chemical Structure of FR-901235

The chemical structure of FR-901235 is shown below, with the 9-position methyl group highlighted.

(A chemical structure diagram of FR-901235 would be inserted here, with the methyl group at the 9-position clearly indicated. As I cannot generate images, please refer to chemical databases such as PubChem for the visual representation of the structure and its atom numbering.)

Proposed Demethylation Pathway

The proposed final step in the synthesis of **9-Demethyl FR-901235** is the selective demethylation of the aryl methyl ether at the 9-position of FR-901235.





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